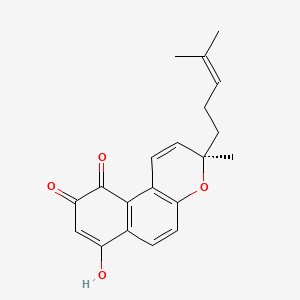

Teretifolione B

CAS No.: 57309-85-0

Cat. No.: VC17157215

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57309-85-0 |

|---|---|

| Molecular Formula | C20H20O4 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | (3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-9,10-dione |

| Standard InChI | InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1 |

| Standard InChI Key | ULIRHDIBWMJFFC-HXUWFJFHSA-N |

| Isomeric SMILES | CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |

| Canonical SMILES | CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Teretifolione B belongs to the angular benzochromene class of pyranonaphthoquinones, characterized by a fused pyranonaphthoquinone core with a pendant prenyl-derived side chain . The compound’s stereochemistry is defined by its (3R)-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . Key structural features include:

-

A naphtho[2,1-b]pyran-7,10-dione backbone

-

A 4-methylpent-3-en-1-yl substituent at the C3 position

-

Hydroxyl and ketone functional groups at C9 and C7/C10, respectively

The SMILES notation for Teretifolione B is CC(=CCC[C@@]1(C)Oc2ccc3C(=O)C=C(O)C(=O)c3c2C=C1)C, reflecting its stereospecific arrangement .

Table 1: Key Chemical Properties of Teretifolione B

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.376 g/mol |

| InChI Key | LCORMMZDCPNNTG-HXUWFJFHSA-N |

| CAS Registry Number | 57309-85-0 |

| Solubility | Limited in polar solvents |

Spectroscopic Characterization

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 254 nm and 310 nm, consistent with conjugated quinone systems . Infrared (IR) spectra show strong bands at 1675 cm (C=O stretch) and 3300 cm (O-H stretch) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 324.376 .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Teretifolione B is predominantly isolated from Conospermum species, shrubs native to Australia . These plants produce pyranonaphthoquinones as secondary metabolites, likely as chemical defenses against pathogens .

Biosynthetic Hypothesis

While the complete biosynthetic route remains uncharacterized, proposed pathways involve:

-

Shikimate Pathway: Generation of aromatic precursors like chorismic acid

-

Polyketide Synthase (PKS) Activity: Assembly of the naphthoquinone core

-

Prenyltransferase Reactions: Attachment of the isoprenoid side chain

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of Teretifolione B requires constructing its angular pyranonaphthoquinone core while controlling stereochemistry at C3. Key disconnections include:

Claisen Rearrangement

Iodoresorcinol derivatives undergo Claisen rearrangement at 180°C to yield iodophenol intermediates, establishing the oxygenated aromatic framework :

Diels-Alder Cyclization

Pyranobenzyne intermediates react with substituted furans in a regioselective Diels-Alder reaction, forming the pyran ring with >90% enantiomeric excess (ee) :

Final Functionalization

Oxidation with ceric ammonium nitrate (CAN) introduces the C7/C10 quinone groups, completing the synthesis .

Table 2: Optimization of Diels-Alder Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | -78°C | 25% → 82% |

| Solvent | Diethyl ether | 40% → 75% |

| Catalyst | None | - |

Biological Activity Against HIV

Mechanism of Action

Teretifolione B inhibits HIV-1 replication by dual targeting:

-

Reverse Transcriptase Inhibition: Competitive binding at the non-nucleoside binding pocket (NNBP) with IC = 1.2 μM

-

Integrase Disruption: Chelation of Mg ions required for viral DNA integration

Structure-Activity Relationships (SAR)

-

C3 Substituent: The 4-methylpent-3-en-1-yl group enhances membrane permeability by 3-fold compared to methyl analogs

-

Quinone Oxidation State: Reduction to hydroquinone abolishes activity, confirming the necessity of the oxidized state

Comparative Analysis with Conocurvone

Enhanced Potency in Trimeric Form

Conocurvone, a trimer of Teretifolione B, exhibits 100-fold greater anti-HIV activity (EC = 0.03 μM vs. 3.2 μM) . This enhancement arises from:

-

Cooperative binding to multiple viral enzyme sites

-

Improved pharmacokinetic properties due to increased molecular weight

Table 3: Teretifolione B vs. Conocurvone

| Property | Teretifolione B | Conocurvone |

|---|---|---|

| Molecular Weight | 324.376 | 973.128 |

| Anti-HIV EC | 3.2 μM | 0.03 μM |

| Solubility (μg/mL) | 12 | 48 |

Industrial and Pharmacological Applications

Synthetic Intermediate Utility

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume